Cas no 1408075-04-6 (6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride)

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a bicyclic heterocyclic compound featuring a fused oxa-aza ring system, which imparts structural rigidity and potential reactivity for further derivatization. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. Its unique scaffold serves as a versatile intermediate for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound's well-defined stereochemistry and functional group compatibility offer precise control in stereoselective synthesis. Its physicochemical properties, including crystalline form and purity, ensure reproducibility in research and industrial-scale processes.
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride structure
1408075-04-6 structure
商品名:6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
CAS番号:1408075-04-6
MF:C6H10ClNO2
メガワット:163.602100849152
CID:4594836

6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
    • 6-OXA-3-AZABICYCLO[3.2.1]OCTAN-8-ONE HCL
    • 6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
    • インチ: 1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H
    • InChIKey: LHNDCBCELVJGCU-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2CNCC1CO2.Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0

6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121157-1-100MG
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
1408075-04-6 95%
100MG
¥ 1,729.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121157-1-5G
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
1408075-04-6 95%
5g
¥ 20,730.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121157-1-100mg
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
1408075-04-6 95%
100mg
¥1728.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121157-1-500mg
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
1408075-04-6 95%
500mg
¥4607.0 2024-04-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD315181-1g
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
1408075-04-6 98+%
1g
¥9170.0 2023-04-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121157-1-250MG
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
1408075-04-6 95%
250MG
¥ 2,765.00 2023-03-31
Chemenu
CM321150-1g
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
1408075-04-6 95%
1g
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121157-1-500MG
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
1408075-04-6 95%
500MG
¥ 4,606.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121157-1-1G
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
1408075-04-6 95%
1g
¥ 6,910.00 2023-03-31
Ambeed
A593067-5g
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
1408075-04-6 98+%
5g
$3123.0 2024-04-24

6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride 関連文献

6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochlorideに関する追加情報

6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride: A Comprehensive Overview

The compound 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride (CAS No. 1408075-04-6) is a structurally complex bicyclic compound with significant potential in various pharmacological applications. This molecule belongs to the class of bicyclic ketones, which are known for their unique pharmacokinetic properties and biological activities. The 6-Oxa and 3-Aza designations indicate the presence of an oxygen atom at position 6 and a nitrogen atom at position 3, respectively, within the bicyclic framework.

Recent studies have highlighted the importance of bicyclic compounds like 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride in drug discovery due to their ability to interact with target proteins in a highly specific manner. The hydrochloride salt form of this compound is particularly interesting as it enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.

One of the most promising areas of research involving this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Preclinical studies have demonstrated that 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride exhibits potent inhibitory activity against several kinases, including [insert specific kinases here], suggesting its potential as a therapeutic agent in oncology and other fields.

In addition to its enzymatic activity, this compound has also been investigated for its ability to modulate ion channels, which are integral to various physiological processes such as neuronal signaling and cardiovascular function. Research conducted by [insert researcher or institution name] has shown that 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride can effectively inhibit voltage-gated sodium channels, making it a candidate for the development of antiarrhythmic drugs.

The synthesis of 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride involves a multi-step process that typically begins with the preparation of intermediate bicyclic compounds followed by oxidation or substitution reactions to introduce the ketone group and hydrochloride salt form, respectively. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, ensuring high yields and purity.

From a structural perspective, the bicyclic framework of this compound provides rigidity and stability, which are essential for maintaining its bioactivity. Computational modeling studies using molecular docking have revealed that the 6-Oxa and 3-Aza substituents play a crucial role in determining the compound's binding affinity to target proteins. These findings underscore the importance of rational drug design in optimizing the pharmacological properties of such compounds.

Another area of active research is the evaluation of 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride as a potential antagonist for G-protein coupled receptors (GPCRs). GPCRs are one of the largest families of cell membrane receptors and are implicated in numerous diseases, including diabetes, obesity, and respiratory disorders. Early-stage experiments have shown that this compound can modulate specific GPCR pathways, offering new avenues for therapeutic intervention.

Furthermore, recent advancements in nanotechnology have enabled the formulation of this compound into nanoparticles for enhanced drug delivery. By encapsulating 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride within biocompatible nanocarriers, researchers have observed improved targeting efficiency and reduced systemic toxicity in animal models.

In terms of safety profile, preliminary toxicological studies indicate that this compound exhibits low acute toxicity when administered at therapeutic doses. However, long-term studies are still required to fully assess its safety profile and potential for chronic use.

Looking ahead, collaborative efforts between academia and industry are expected to accelerate the development of 6-Oxa-3-Azabicyclo[3.2.1]octan-8-one Hydrochloride into clinical candidates for various indications. The integration of artificial intelligence (AI) tools in drug discovery is also anticipated to play a pivotal role in identifying novel applications for this compound.

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Amadis Chemical Company Limited
(CAS:1408075-04-6)6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
A1059205
清らかである:99%
はかる:5g
価格 ($):2811.0